molecular formula C14H16ClN B1322395 4-Phenethylaniline Hydrochloride CAS No. 71845-20-0

4-Phenethylaniline Hydrochloride

Cat. No. B1322395
CAS RN: 71845-20-0
M. Wt: 233.73 g/mol
InChI Key: QJWSMOWGHWIWRZ-UHFFFAOYSA-N
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Description

4-Phenethylaniline hydrochloride is a chemical compound that is related to phenethylamine, a structure that is often modified to produce a variety of compounds with different biological activities. The hydrochloride salt form indicates that the compound is paired with hydrochloric acid, which can enhance its stability and solubility.

Synthesis Analysis

The synthesis of compounds related to 4-phenethylaniline hydrochloride can be achieved through various methods. For instance, 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related and have potential cytotoxic properties, are synthesized via Mannich reactions using phenethylamine hydrochloride as the amine component . Another related compound, 4-hydroxy-3-methoxyphenethylamine hydrochloride, is synthesized from vanillin and nitromethane through condensation, reduction, and hydrochlorination . These methods demonstrate the versatility in synthesizing phenethylamine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-phenethylaniline hydrochloride has been characterized using various techniques. For example, the crystal and molecular structures of N-phenyl-4-nitrophenethylamine, a compound with a similar phenethylamine backbone, have been determined by X-ray crystallography, revealing details about the orientation of the phenyl group and the stacking of the nitrophenyl plane .

Chemical Reactions Analysis

Chemical reactions involving phenethylamine derivatives can be highly selective. A study on chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives showed that the reactivity of phenethylamine systems with different leaving groups can vary significantly, affecting the rates of amide formation . This indicates that the chemical behavior of 4-phenethylaniline hydrochloride could also be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenethylaniline hydrochloride can be inferred from related compounds. For instance, the solubility of the compound in various solvents and its stability as a hydrochloride salt can be crucial for its reactivity and applications. The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides showed that the reaction medium and acidity levels significantly affect the yield, suggesting that similar conditions would be important for the synthesis of 4-phenethylaniline hydrochloride .

Scientific Research Applications

1. Synthesis of Organic Compounds

4-Phenethylamine hydrochloride is utilized in the synthesis of various organic compounds. For example, it is an important intermediate in the production of N,N-Dimethyl-4-nitrobenzylamine, widely used in medicine, pesticide, and chemical industries. This process involves the use of methylene chloride as the reaction solvent and dimethylamine hydrochloride as auxiliary materials, resulting in a high yield and environmentally friendly method (Wang Ling-ya, 2015).

2. Forensic Analysis

In forensic science, 4-Phenethylamine hydrochloride plays a role in the detection of illicit substances. A study detailed the development and validation of a procedure for the quantitative determination of 11 phenethylamines, recognized as illicit by Italian legislation, in hair. This method is vital for forensic and toxicological purposes, such as workplace drug testing, drug-facilitated crime investigation, and postmortem toxicology (M. Nieddu et al., 2015).

3. Catalytic Applications

4-Phenethylamine hydrochloride derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), are used as recyclable catalysts in chemical reactions. DMAP·HCl catalyzes the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism was investigated, revealing the formation of transient intermediates and the regeneration of the DMAP·HCl catalyst (Zhihui Liu et al., 2014).

4. Metabolic Studies

In metabolic studies, researchers have investigated the in vivo metabolism of ring-substituted psychoactive phenethylamines, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. Understanding the metabolic pathways of these compounds is crucial for developing treatments and identifying potential therapeutic uses (T. Kanamori et al., 2002).

5. Pharmaceutical Research

In pharmaceutical research, phenethylamine derivatives are synthesized for various purposes, including as potential potent cytotoxic agents. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents, was explored to improve yield and establish reaction conditions, demonstrating the pharmaceutical potential of these compounds (E. Mete et al., 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2-phenylethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWSMOWGHWIWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625625
Record name 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1)
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Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenethylaniline Hydrochloride

CAS RN

71845-20-0
Record name Benzenamine, 4-(2-phenylethyl)-, hydrochloride (1:1)
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Record name NSC 144651
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Record name 71845-20-0
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Record name 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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